2-Isopropyl-4-nitroaniline
Overview
Description
2-Isopropyl-4-nitroaniline is a chemical compound with the molecular formula C9H12N2O2 . It is also known by its CAS number 25186-43-0 . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of nitroanilines, including 2-Isopropyl-4-nitroaniline, can be achieved through various methods. One such method involves the reduction of nitroanilines using synthesized copper ferrite nanoparticles as a heterogeneous nano-catalyst . Another approach involves the use of direct nucleophilic substitution and nitroarene reduction .Molecular Structure Analysis
The molecular structure of 2-Isopropyl-4-nitroaniline consists of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The InChI key of the compound is SBXKBHDWJBOCIG-UHFFFAOYSA-N .Chemical Reactions Analysis
Nitroanilines, including 2-Isopropyl-4-nitroaniline, can undergo various chemical reactions. For instance, they can be reduced to amino compounds in the presence of a reducing agent like sodium borohydride . The nitro group in nitroanilines also plays a significant role in their reactivity .Scientific Research Applications
Environmental Remediation and Detection
Removal of Nitro Compounds from Water
A study focused on the removal of nitro compounds, including 4-nitroaniline, from water using γ-Al2O3 nanomaterials covalently bonded with 3-chloropropyltrimethoxysilane. This nanosorbent showed excellent recovery values for removing nitro compounds from different water matrices, highlighting its potential in water purification and environmental remediation Mahmoud et al., 2016.
Detection of Nitroaromatic Isomers
Research on β-cyclodextrin (β-CD)/silver nanoparticle composite modified ITO electrodes demonstrated their efficacy in detecting nitroaromatic compounds in aqueous solutions. This method exploits the varying reduction potentials and binding strengths of nitroaromatic isomers, showcasing an innovative approach to environmental monitoring and pollutant detection Chen et al., 2012.
Catalysis and Chemical Transformations
Catalytic Reduction of Nitroanilines
Studies on the catalytic reduction of nitroanilines, including 2-nitroaniline, have explored various catalytic systems for converting these toxic environmental contaminants into less harmful amines. Such research is crucial for developing effective strategies for detoxifying nitroaromatic pollutants in industrial wastewaters Naseem et al., 2017.
Synthesis and Applications of Convertible Isocyanides
Research into 2-nitrobenzyl isocyanide, a convertible isocyanide, highlights its versatility in chemical synthesis, such as in Ugi reactions. This compound's ease of preparation and handling advantages underscore its potential in facilitating various organic transformations Chandgude et al., 2017.
Analytical Chemistry and Material Science
- Solubility and Thermodynamics: Research on the solubility of nitroaniline derivatives in various solvents provides crucial data for understanding their thermodynamic properties and behavior in different chemical processes. Such studies are essential for designing effective pharmaceuticals, agrochemicals, and industrial chemicals Xu and Wang, 2019.
Safety And Hazards
While specific safety and hazard information for 2-Isopropyl-4-nitroaniline is not available, nitroanilines are generally considered hazardous. They can be toxic if swallowed, in contact with skin, or if inhaled . They should be handled with care, and personal protective equipment should be used when handling them .
Future Directions
The reduction of nitroanilines, including 2-Isopropyl-4-nitroaniline, into less harmful or useful counterparts is a significant area of research. This is due to the high toxicity of nitroanilines and their release into aquatic systems due to industrial development . Various methods for their conversion and removal are being explored, with a focus on effectiveness, economy, and environmental friendliness .
properties
IUPAC Name |
4-nitro-2-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNMDLKVJFLHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625270 | |
Record name | 4-Nitro-2-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(propan-2-yl)aniline | |
CAS RN |
94831-94-4 | |
Record name | 2-(1-Methylethyl)-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94831-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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